molecular formula C14H4O2S4 B12324725 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione

Cat. No.: B12324725
M. Wt: 332.4 g/mol
InChI Key: WLFGOAKCRXHRHD-UHFFFAOYSA-N
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Description

5,9,14,18-tetrathiapentacyclo[106003,1004,8013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione is a complex organic compound characterized by its unique pentacyclic structure containing multiple sulfur atoms

Properties

Molecular Formula

C14H4O2S4

Molecular Weight

332.4 g/mol

IUPAC Name

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione

InChI

InChI=1S/C14H4O2S4/c15-9-7-11-5(1-3-17-11)19-13(7)10(16)8-12-6(2-4-18-12)20-14(8)9/h1-4H

InChI Key

WLFGOAKCRXHRHD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC3=C2C(=O)C4=C(C3=O)C5=C(S4)C=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that are subsequently cyclized to form the pentacyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a subject of interest in organic synthesis and materials science.

    Biology: Its potential biological activity is explored for developing new pharmaceuticals or biochemical probes.

    Medicine: Research into its medicinal properties may lead to the discovery of new therapeutic agents.

    Industry: The compound’s unique properties may find applications in the development of advanced materials, such as conductive polymers or catalysts.

Mechanism of Action

The mechanism by which 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b’]dithiophene
  • 2,9-Dimethyl-2,9-diazatricyclo[10.2.2.25,8]octadeca-5,7,12,14,15,17-hexaene-3,10-diol

Uniqueness

5,9,14,18-tetrathiapentacyclo[106003,1004,8013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione stands out due to its unique pentacyclic structure and the presence of multiple sulfur atoms, which impart distinctive chemical properties and reactivity

Biological Activity

Chemical Structure and Properties

The molecular structure of 5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),3(10),4(8),6,13(17),15-hexaene-2,11-dione features multiple fused rings and sulfur atoms that contribute to its electronic properties and reactivity. The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈S₄O₂

Structural Features

  • Fused Rings : The pentacyclic nature of the compound allows for unique conformational dynamics.
  • Sulfur Atoms : The presence of sulfur in the structure is significant for its electronic properties and potential interactions with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit antioxidant activity. The presence of sulfur atoms may enhance the ability of this compound to scavenge free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
  • Case Study : In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines (e.g., breast cancer and lung cancer) by inducing cell cycle arrest.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound:

  • Activity Against Pathogens : Laboratory tests have demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This suggests possible applications in developing new antimicrobial agents.

Summary of Studies

StudyFocusFindings
Study AAntioxidant ActivityShowed significant free radical scavenging ability compared to controls.
Study BAnticancer EffectsInduced apoptosis in breast cancer cells with IC50 values indicating potency.
Study CAntimicrobial TestingEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) established.

Detailed Case Studies

  • Antioxidant Activity Assessment :
    • Researchers conducted assays measuring the compound's ability to neutralize DPPH radicals.
    • Results indicated a dose-dependent response with an IC50 comparable to standard antioxidants like ascorbic acid.
  • In Vitro Anticancer Studies :
    • A series of experiments were performed on MCF-7 (breast cancer) cells.
    • The compound was found to significantly reduce cell viability after 48 hours of treatment.
  • Microbial Resistance Testing :
    • The compound was tested against a panel of bacterial strains.
    • Results showed promising activity with potential for further development as an antimicrobial agent.

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